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Cat. No.: B1295203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluorobenzohydrazide is a fluorinated aromatic organic compound that serves as a crucial

building block in the synthesis of a wide array of functional molecules, particularly within the

pharmaceutical and agrochemical industries.[1] The presence of a fluorine atom at the ortho

position of the benzene ring and the reactive hydrazide moiety endows it with unique chemical

properties and reactivity. This guide provides a comprehensive overview of the chemical

properties, structure, and relevant experimental methodologies associated with 2-
Fluorobenzohydrazide.

Chemical Structure and Identifiers
The structural framework of 2-Fluorobenzohydrazide consists of a 2-fluorophenyl group

attached to a hydrazide functional group.

IUPAC Name: 2-fluorobenzohydrazide[2]

Synonyms: 2-Fluorobenzoylhydrazine, 2-Fluorobenzoic hydrazide, o-fluorobenzhydrazide[2]

Molecular Formula: C₇H₇FN₂O[1][2]
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Canonical SMILES: C1=CC=C(C(=C1)C(=O)NN)F[2]

InChI: InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[2]

InChIKey: YJCCKQQVXNNAAR-UHFFFAOYSA-N[2]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluorobenzohydrazide is presented in

the table below. These properties are essential for its handling, application in synthesis, and for

predicting its behavior in biological systems.

Property Value Source

Molecular Weight 154.14 g/mol [1][2]

Appearance
White to light yellow or brown

powder/crystal
[1]

Melting Point 71 - 75 °C [3]

Boiling Point (Calculated) 567.06 K [4]

logP (Octanol/Water Partition

Coefficient)
0.429 (Calculated) [4]

Water Solubility (log₁₀WS,

mol/L) (Calculated)
-2.15 (Calculated) [4]

Topological Polar Surface Area 55.1 Å² [2]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 1 [2]

CAS Number 446-24-2 [2][3]

PubChem CID 136288 [2][3]
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Spectroscopic Data (Predicted and Inferred)
While experimental spectra for 2-Fluorobenzohydrazide are not readily available in public

databases, its spectral characteristics can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-Fluorobenzohydrazide in a solvent like DMSO-d₆ is expected

to show distinct signals for the aromatic protons and the hydrazide protons. The aromatic

protons will exhibit complex splitting patterns due to coupling with each other and with the

fluorine atom. The NH and NH₂ protons of the hydrazide group are expected to be observable,

with their chemical shifts being sensitive to solvent and temperature. For a related

benzohydrazide, the -NH protons were observed at chemical shifts of 10.66 and 10.69 ppm in

DMSO-d₆.[1]

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The

carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The

other aromatic carbons will also exhibit smaller C-F couplings. The carbonyl carbon is expected

to appear in the downfield region, typically around 165-170 ppm. For the related compound 2-

fluorobenzamide, the carbonyl carbon appears at approximately 164 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-Fluorobenzohydrazide is predicted to exhibit characteristic absorption

bands corresponding to its functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1295203?utm_src=pdf-body
https://www.benchchem.com/product/b1295203?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2020/1/M1103
https://www.benchchem.com/product/b1295203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

N-H stretch (NH₂) 3400-3200
Two bands, characteristic of a

primary amine

N-H stretch (NH) ~3300 Single band

C=O stretch (Amide I) ~1660 Strong absorption

N-H bend (Amide II) ~1620

C-F stretch 1300-1100 Strong absorption

Aromatic C=C stretch 1600-1450 Multiple bands

Aromatic C-H stretch 3100-3000

Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI), 2-Fluorobenzohydrazide is expected

to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve

the loss of small neutral molecules or radicals.

m/z Proposed Fragment

154 [C₇H₇FN₂O]⁺ (Molecular Ion)

123 [C₇H₄FO]⁺ (Loss of N₂H₃)

95 [C₆H₄F]⁺ (Loss of CON₂H₃)

Experimental Protocols
Synthesis of Benzohydrazides via Microwave-Assisted
Hydrazinolysis of Methyl Benzoates (General Procedure)
This protocol describes a general and efficient method for synthesizing benzohydrazides, which

can be adapted for the synthesis of 2-Fluorobenzohydrazide from methyl 2-fluorobenzoate.

Materials:
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Methyl 2-fluorobenzoate

Hydrazine hydrate (80%)

Ethanol (96%)

Microwave reactor

Round bottom flask

Thin Layer Chromatography (TLC) plates

Filtration apparatus

Procedure:

In a microwave-safe vessel, combine methyl 2-fluorobenzoate (1 equivalent) and hydrazine

hydrate (4 equivalents).[1]

Irradiate the mixture in a microwave reactor (e.g., at 360 W) for approximately 3-5 minutes.

[1]

Monitor the reaction progress by TLC until the starting material is consumed.[1]

After completion, cool the reaction mixture to room temperature.

Wash the mixture with distilled water to precipitate the product.[1]

Collect the solid product by vacuum filtration.

Recrystallize the crude product from ethanol (96%) to obtain pure 2-Fluorobenzohydrazide.

[1]

Purification by Recrystallization (General Procedure)
This protocol outlines a general method for the purification of solid organic compounds like 2-
Fluorobenzohydrazide.

Materials:
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Crude 2-Fluorobenzohydrazide

Ethanol/Water mixture

Erlenmeyer flasks

Hot plate

Buchner funnel and filter paper

Ice bath

Procedure:

Dissolve the crude 2-Fluorobenzohydrazide in a minimal amount of hot ethanol in an

Erlenmeyer flask.[5]

While the solution is hot, add hot deionized water dropwise until the solution becomes

slightly cloudy, indicating saturation.[5]

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

Allow the solution to cool slowly to room temperature to promote crystal formation.

Further cool the flask in an ice bath to maximize the yield of crystals.[5]

Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

Wash the crystals with a small amount of a cold ethanol/water mixture.[5]

Dry the crystals under vacuum to remove residual solvent.

Biological Activity and Applications
2-Fluorobenzohydrazide serves as a versatile precursor for the synthesis of various

biologically active compounds.[1][3] Its derivatives have been investigated for a range of

therapeutic applications, including as enzyme inhibitors.
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Role as a Building Block for Enzyme Inhibitors
Derivatives of 2-Fluorobenzohydrazide, particularly hydrazones, have shown inhibitory

activity against enzymes such as cholinesterases and carbonic anhydrases.[6] The general

mechanism of competitive enzyme inhibition involves the inhibitor binding to the active site of

the enzyme, thereby preventing the substrate from binding and catalysis from occurring.[7]
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Click to download full resolution via product page

Caption: Competitive enzyme inhibition by a 2-Fluorobenzohydrazide derivative.

The diagram above illustrates the principle of competitive enzyme inhibition. The substrate

normally binds to the active site of the enzyme, leading to the formation of a product. A

competitive inhibitor, such as a derivative of 2-Fluorobenzohydrazide, structurally resembles

the substrate and competes for the same active site. When the inhibitor is bound, the enzyme

is unable to bind the substrate, and the catalytic reaction is blocked.

Synthetic Utility Workflow
2-Fluorobenzohydrazide is a key intermediate in multi-step organic synthesis. Its hydrazide

group readily undergoes condensation reactions with aldehydes and ketones to form

hydrazones, which are precursors to a diverse range of heterocyclic compounds.[1]
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Caption: Synthetic workflow illustrating the utility of 2-Fluorobenzohydrazide.

This workflow demonstrates the central role of 2-Fluorobenzohydrazide as a synthetic

intermediate. It is typically synthesized from 2-fluorobenzoyl chloride and hydrazine. The

resulting 2-Fluorobenzohydrazide can then be reacted with various aldehydes or ketones to

form hydrazone derivatives. These hydrazones are versatile intermediates that can undergo

cyclization or other modifications to yield a wide range of biologically active heterocyclic

compounds. This highlights its importance in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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